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For Researchers, Scientists, and Drug Development Professionals

Introduction
Elvitegravir (also known as GS-9137 and JTK-303) is a potent, once-daily, orally administered

antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1]

Developed through a collaboration between Japan Tobacco Inc. and Gilead Sciences, it is a

critical component of several combination therapies for the treatment of HIV-1 infection.[2][3]

Elvitegravir's mechanism of action involves the inhibition of the HIV-1 integrase enzyme, a

crucial enzyme for the integration of viral DNA into the host cell's genome, thereby preventing

viral replication.[4] This document provides a comprehensive technical overview of

Elvitegravir's chemical structure, physicochemical properties, pharmacokinetics, and

mechanism of action, intended for researchers and professionals in the field of drug

development.

Chemical Structure and Properties
Elvitegravir is a quinolone derivative with a complex chemical structure that is central to its

function as an integrase inhibitor.

Chemical Structure:

Image of Elvitegravir's chemical structure would be placed here in a real document.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12392868?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7912079/
https://pubmed.ncbi.nlm.nih.gov/19197797/
https://clinicalinfo.hiv.gov/en/guidelines/hiv-clinical-guidelines-adult-and-adolescent-arv/what-start-integrase-strand-transfer-inhibitor
https://pubchem.ncbi.nlm.nih.gov/compound/Elvitegravir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical and Physical Properties of Elvitegravir

Property Value Reference

IUPAC Name

6-[(3-chloro-2-

fluorophenyl)methyl]-1-[(2S)-1-

hydroxy-3-methylbutan-2-yl]-7-

methoxy-4-oxoquinoline-3-

carboxylic acid

Synonyms GS-9137, JTK-303, EVG

CAS Number 697761-98-1

Molecular Formula C23H23ClFNO5

Molecular Weight 447.9 g/mol

Appearance White to light yellow powder

Melting Point 93-96°C

Solubility

<0.3 mcg/mL in water. Soluble

in DMF (20 mg/ml) and DMSO

(10 mg/ml).

[4]

pKa (predicted) 5.3 [4]

logP (predicted) 4.3

Protein Binding 98-99%

Pharmacokinetics and Metabolism
Elvitegravir is characterized by its pharmacokinetic profile, which necessitates co-

administration with a pharmacokinetic enhancer.

Table 2: Pharmacokinetic Properties of Elvitegravir
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Parameter Value Reference

Bioavailability
Improved with food, particularly

fatty meals.

Time to Peak Plasma

Concentration (Tmax)

Approximately 4 hours (when

co-administered with ritonavir)
[5]

Metabolism

Primarily by cytochrome P450

3A (CYP3A) and secondarily

by UDP-

glucuronosyltransferase 1A1/3

(UGT1A1/3).

[2][6][7]

Elimination Half-life
Approximately 8.7 hours (when

co-administered with ritonavir).
[4]

Excretion
Primarily in feces (~95%) and

a small amount in urine.

Elvitegravir's metabolism is primarily mediated by CYP3A enzymes.[2][6][7] This necessitates

its co-administration with a CYP3A inhibitor, such as ritonavir or cobicistat, to boost its plasma

concentrations and prolong its half-life, allowing for once-daily dosing.[5][7]

Pharmacodynamics and In Vitro Activity
Elvitegravir demonstrates potent activity against HIV-1 by inhibiting the strand transfer step of

integration.

Table 3: In Vitro Activity of Elvitegravir

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21348537/
https://pubmed.ncbi.nlm.nih.gov/19197797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373543/
https://pubmed.ncbi.nlm.nih.gov/24696866/
https://pubchem.ncbi.nlm.nih.gov/compound/Elvitegravir
https://pubmed.ncbi.nlm.nih.gov/19197797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6373543/
https://pubmed.ncbi.nlm.nih.gov/24696866/
https://pubmed.ncbi.nlm.nih.gov/21348537/
https://pubmed.ncbi.nlm.nih.gov/24696866/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Value Reference

IC50 (HIV-1 Integrase Strand

Transfer)
7.2 nM [8][9]

EC50 (HIV-1 Wild-Type

Strains)
0.9 nM [8]

EC50 (HIV-1 Clinical Isolates) 0.1 to 1.26 nM

IC50 (HIV-1IIIB) 0.7 nM [10]

IC50 (HIV-2EHO) 2.8 nM [10]

IC50 (HIV-2ROD) 1.4 nM [10]

Mechanism of Action
Elvitegravir targets the HIV-1 integrase enzyme, a key component of the viral replication

machinery. By binding to the active site of integrase, Elvitegravir prevents the covalent

insertion, or "strand transfer," of the reverse-transcribed viral DNA into the host cell's

chromosomal DNA. This action effectively halts the establishment of the HIV provirus, thereby

blocking viral replication.
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Caption: Mechanism of Elvitegravir in inhibiting HIV-1 replication.

Experimental Protocols
HIV-1 Integrase Strand Transfer Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Elvitegravir on the strand transfer

reaction catalyzed by HIV-1 integrase.

Methodology:

Reagents and Materials:

Recombinant HIV-1 integrase enzyme.
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Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA.

One of the donor DNA strands is typically labeled (e.g., with biotin or a fluorescent tag).

Assay buffer containing divalent cations (e.g., Mg2+ or Mn2+), which are essential for

integrase activity.

Elvitegravir stock solution of known concentration.

96-well plates coated with a molecule that can capture the target DNA (e.g., streptavidin if

the target is biotinylated).

Detection reagents (e.g., an antibody or enzyme conjugate that recognizes the labeled

donor DNA).

Procedure:

The integrase enzyme is pre-incubated with the donor DNA substrate to form a stable

enzyme-substrate complex.

Serial dilutions of Elvitegravir are added to the wells of the microplate.

The pre-formed integrase-donor DNA complex is then added to the wells.

The strand transfer reaction is initiated by the addition of the target DNA.

The reaction is allowed to proceed for a defined period at a specific temperature (e.g.,

37°C).

The reaction is stopped, and the plate is washed to remove unreacted components.

The amount of integrated donor DNA is quantified using a suitable detection method (e.g.,

colorimetric or fluorescence measurement).

Data Analysis:

The percentage of inhibition is calculated for each concentration of Elvitegravir relative to

a no-drug control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The IC50 value, the concentration of the drug that inhibits 50% of the integrase activity, is

determined by plotting the percentage of inhibition against the log of the drug

concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiviral Activity (EC50) Assay
Objective: To determine the effective concentration of Elvitegravir that inhibits 50% of HIV-1

replication in a cell-based assay.

Methodology:

Cells and Virus:

A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells - PBMCs).

A laboratory-adapted or clinical isolate of HIV-1.

Procedure:

Cells are seeded in 96-well plates.

Serial dilutions of Elvitegravir are added to the wells.

The cells are then infected with a known amount of HIV-1.

The plates are incubated for a period that allows for multiple rounds of viral replication

(e.g., 3-7 days).

Quantification of Viral Replication:

Viral replication is quantified by measuring a viral marker in the cell culture supernatant,

such as:

p24 antigen: a viral core protein, measured by ELISA.

Reverse transcriptase (RT) activity: measured by a colorimetric or radioactive assay.

Reporter gene expression: if using a recombinant virus that expresses a reporter gene

(e.g., luciferase or green fluorescent protein).
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Data Analysis:

The percentage of inhibition of viral replication is calculated for each drug concentration

compared to a virus control without the drug.

The EC50 value is determined by plotting the percentage of inhibition against the log of

the drug concentration and fitting the data to a dose-response curve. A cytotoxicity assay

is typically run in parallel to ensure that the observed antiviral effect is not due to toxicity to

the host cells.

Conclusion
Elvitegravir is a well-characterized HIV-1 integrase strand transfer inhibitor with potent in vitro

activity and a well-defined pharmacokinetic profile. Its mechanism of action, targeting a critical

step in the viral life cycle, makes it an effective component of antiretroviral therapy. This

technical guide provides core chemical, pharmacokinetic, and pharmacodynamic information to

support further research and development in the field of HIV therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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